

Spectroscopic and Pharmacological Profile of Rauvoverline C: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rauvoverline C

Cat. No.: B14763196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Rauvoverline C**, a hexacyclic monoterpenoid indole alkaloid. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of Rauvoverline C

Rauvoverline C was isolated from the leaves and twigs of *Rauvolfia verticillata* by Zhang et al. (2013). Its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides a precise measurement of the molecular weight of a compound, which is crucial for determining its elemental composition.

Compound	Molecular Formula	Calculated m/z	Measured m/z [M+H] ⁺	Method
Rauvoverline C	C ₂₁ H ₂₄ N ₂ O ₄	384.1736	385.1812	HR-ESI-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the reported ^1H and ^{13}C NMR data for **Rauvoverline C**.

Table 1: ^{13}C NMR Spectroscopic Data for **Rauvoverline C** (125 MHz, CDCl_3)

Atom No.	Chemical Shift (δ c) ppm
2	108.3
3	52.1
5	52.3
6	20.9
7	107.8
8	128.0
9	119.5
10	121.5
11	110.8
12	136.2
13	143.2
14	34.6
15	28.1
16	69.1
17	95.2
18	12.8
19	48.6
20	34.5
21	52.9
OMe-16	51.7
OMe-C17	56.4

Table 2: ^1H NMR Spectroscopic Data for **Rauvoverline C** (500 MHz, CDCl_3)

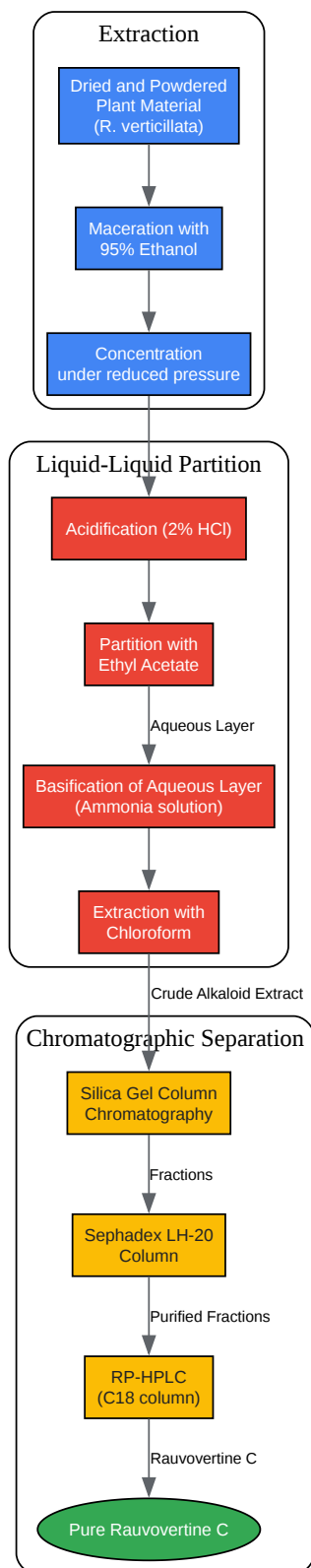
Atom No.	Chemical Shift (δ H) ppm	Multiplicity	Coupling Constant (J in Hz)
1	8.05	s	
5 α	3.15	m	
5 β	2.85	m	
6 α	2.20	m	
6 β	1.95	m	
9	7.48	d	
10	7.10	t	7.5
11	7.15	t	7.5
12	7.30	d	7.5
14 α	2.60	m	
14 β	2.40	m	
15	2.90	m	
18	1.15	d	
19	4.10	q	6.5
21 α	4.20	d	12.0
21 β	3.90	d	12.0
OMe-16	3.70	s	
OMe-C17	3.30	s	

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of alkaloids from *Rauvolfia verticillata*, based on established methodologies.

Isolation of Rauvoverline C

The isolation of **Rauvoverfine C** and other alkaloids from *Rauvolfia verticillata* typically involves a multi-step process of extraction and chromatographic separation.



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Figure 1: General workflow for the isolation of **Rauvovertine C**.

Spectroscopic Analysis

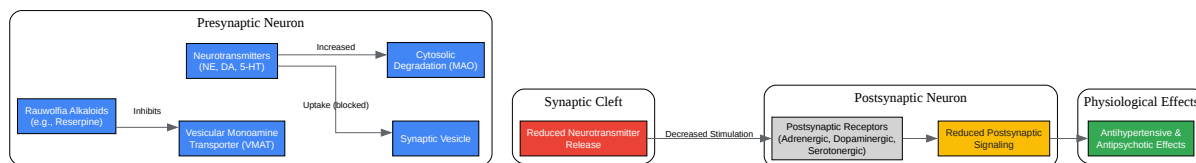
The structural elucidation of the isolated compounds is performed using various spectroscopic techniques.

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent residual peak (e.g., CDCl_3 at δH 7.26 and δC 77.16).
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) are generally acquired on an Agilent 6230 TOF MS system to determine the exact molecular weight and elemental composition.

Potential Signaling Pathways and Pharmacological Relevance

Direct studies on the signaling pathways of **Rauvovertine C** are not yet available in the public domain. However, based on the well-documented pharmacological activities of other Rauwolfia alkaloids, particularly reserpine, it is plausible that **Rauvovertine C** may interact with similar biological targets.^{[1][2][3]}

Rauwolfia alkaloids are known for their antihypertensive and antipsychotic effects, which are primarily attributed to their ability to interfere with neurotransmitter systems.^{[1][2]} The principal mechanism involves the depletion of catecholamines (norepinephrine, epinephrine, and dopamine) and serotonin from their storage vesicles in nerve terminals.^[3]



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Figure 2: Proposed mechanism of action for Rauwolfia alkaloids.

This depletion of neurotransmitters leads to a reduction in sympathetic nervous system activity, resulting in vasodilation and a decrease in blood pressure.[3] In the central nervous system, the depletion of dopamine and serotonin is thought to be responsible for the antipsychotic and sedative effects.[1] Further research is warranted to determine if **Rauvovertine C** exhibits similar pharmacological activities and interacts with these signaling pathways.

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References

- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. jetir.org [jetir.org]
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